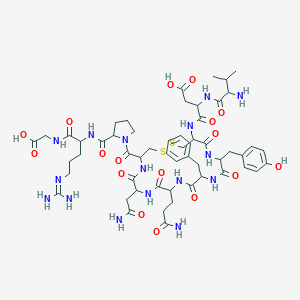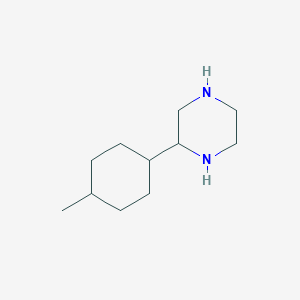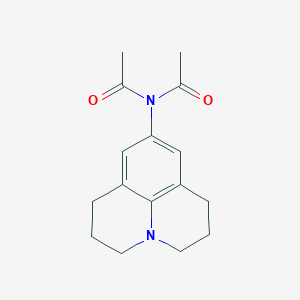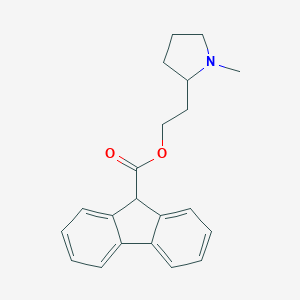
2-(1-methylpyrrolidin-2-yl)ethyl 9H-fluorene-9-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyrrolidinemethanol, 1-methyl-, 9-fluorenecarboxylate is a chemical compound that combines the structural features of pyrrolidine, methanol, and fluorenecarboxylate
Méthodes De Préparation
The synthesis of 2-Pyrrolidinemethanol, 1-methyl-, 9-fluorenecarboxylate typically involves the reaction of 1-methyl-2-pyrrolidinemethanol with 9-fluorenecarboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction proceeds through the formation of an ester bond between the hydroxyl group of 1-methyl-2-pyrrolidinemethanol and the carboxyl group of 9-fluorenecarboxylic acid.
Analyse Des Réactions Chimiques
2-Pyrrolidinemethanol, 1-methyl-, 9-fluorenecarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of amides or thioesters.
Applications De Recherche Scientifique
2-Pyrrolidinemethanol, 1-methyl-, 9-fluorenecarboxylate has several scientific research applications:
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s structural features make it a potential candidate for the development of new pharmaceuticals.
Catalysis: It can serve as a ligand in catalytic asymmetric reactions, enhancing the selectivity and efficiency of the reactions.
Mécanisme D'action
The mechanism of action of 2-Pyrrolidinemethanol, 1-methyl-, 9-fluorenecarboxylate depends on its specific application. In catalytic reactions, it acts as a ligand, coordinating with metal centers to form active catalytic species. In medicinal chemistry, its mechanism of action would depend on its interaction with biological targets, such as enzymes or receptors, potentially modulating their activity.
Comparaison Avec Des Composés Similaires
2-Pyrrolidinemethanol, 1-methyl-, 9-fluorenecarboxylate can be compared with similar compounds such as:
1-Methyl-2-pyrrolidinemethanol: This compound lacks the fluorenecarboxylate group, making it less versatile in certain applications.
9-Fluorenecarboxylic acid: This compound lacks the pyrrolidinemethanol moiety, limiting its use in specific synthetic routes.
2-Pyrrolidinemethanol:
The unique combination of structural features in 2-Pyrrolidinemethanol, 1-methyl-, 9-fluorenecarboxylate makes it a valuable compound in various scientific research fields.
Propriétés
Numéro CAS |
102449-21-8 |
|---|---|
Formule moléculaire |
C21H23NO2 |
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
2-(1-methylpyrrolidin-2-yl)ethyl 9H-fluorene-9-carboxylate |
InChI |
InChI=1S/C21H23NO2/c1-22-13-6-7-15(22)12-14-24-21(23)20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,15,20H,6-7,12-14H2,1H3 |
Clé InChI |
NIOZENOKDBIEHX-UHFFFAOYSA-N |
SMILES |
CN1CCCC1CCOC(=O)C2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canonique |
CN1CCCC1CCOC(=O)C2C3=CC=CC=C3C4=CC=CC=C24 |
Synonymes |
2-(1-methylpyrrolidin-2-yl)ethyl 9H-fluorene-9-carboxylate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide](/img/structure/B10371.png)
![Silanol, cyclohexylphenyl[2-(1-piperidinyl)ethyl]-](/img/structure/B10376.png)
![2-(2-benzylsulfanylethyl)-1-[2-(1H-imidazol-5-yl)ethyl]guanidine](/img/structure/B10377.png)



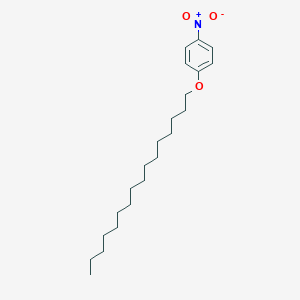


![Benzamide, N-[(3beta)-cholest-5-en-3-yl]-](/img/structure/B10395.png)

